N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide is a complex organic compound that features a benzimidazole core, a phthalazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phthalazine moiety and the sulfonamide group. Common reagents used in these reactions include benzimidazole, phthalazine derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core may interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)ethyl)benzamide: This compound features a similar benzimidazole core but with different substituents, leading to variations in its properties and applications.
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: This compound shares the benzimidazole core but lacks the phthalazine and sulfonamide groups, resulting in different chemical behavior and uses.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, phthalazine moiety, and sulfonamide group allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C30H26N6O2S |
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Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H26N6O2S/c1-20-15-16-22(17-27(20)39(37,38)32-19-28-33-25-13-7-8-14-26(25)34-28)29-23-11-5-6-12-24(23)30(36-35-29)31-18-21-9-3-2-4-10-21/h2-17,32H,18-19H2,1H3,(H,31,36)(H,33,34) |
InChI Key |
MCNKHIRGDMGQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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